molecular formula C8H11NSi B14641772 5-(Trimethylsilyl)pent-2-en-4-ynenitrile CAS No. 54599-65-4

5-(Trimethylsilyl)pent-2-en-4-ynenitrile

Cat. No.: B14641772
CAS No.: 54599-65-4
M. Wt: 149.26 g/mol
InChI Key: PFWOHJKIAVVHDZ-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)pent-2-en-4-ynenitrile is an organic compound with the molecular formula C8H11NSi. It contains a trimethylsilyl group attached to a pent-2-en-4-ynenitrile backbone. This compound is notable for its unique structure, which includes a nitrile group, a double bond, and a triple bond, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile typically involves the hydrolysis of corresponding zirconocene aza-metallacycles in toluene. The reaction is carried out under an argon atmosphere using standard Schlenk techniques. Toluene and n-hexane are dried over activated aluminum oxide columns .

Industrial Production Methods

The use of zirconocene aza-metallacycles and hydrolysis in toluene can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)pent-2-en-4-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Trimethylsilyl)pent-2-en-4-ynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the double and triple bonds provide sites for electrophilic addition and cycloaddition reactions. These interactions facilitate the formation of various products and intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    5-Trimethylsilylpent-2-en-4-yne: Similar structure but lacks the nitrile group.

    N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains additional phenyl and aniline groups.

Uniqueness

5-(Trimethylsilyl)pent-2-en-4-ynenitrile is unique due to its combination of a nitrile group, a double bond, and a triple bond, which provides a versatile platform for various chemical reactions. This combination is not commonly found in similar compounds, making it a valuable building block in organic synthesis .

Properties

CAS No.

54599-65-4

Molecular Formula

C8H11NSi

Molecular Weight

149.26 g/mol

IUPAC Name

5-trimethylsilylpent-2-en-4-ynenitrile

InChI

InChI=1S/C8H11NSi/c1-10(2,3)8-6-4-5-7-9/h4-5H,1-3H3

InChI Key

PFWOHJKIAVVHDZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC=CC#N

Origin of Product

United States

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